molecular formula C19H26N2O4 B11425188 [3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](2,6-dimethylpiperidin-1-yl)methanone

[3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B11425188
M. Wt: 346.4 g/mol
InChI Key: BCRLEUACEWQWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazoline ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic conditions.

    Attachment of the dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced to the oxazoline ring.

    Incorporation of the piperidine moiety: This is usually done through a nucleophilic substitution reaction, where the piperidine ring is attached to the oxazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazoline ring, converting it to an oxazolidine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of oxazolidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the oxazoline and piperidine rings in a single molecule is particularly noteworthy, as it allows for diverse interactions with various chemical and biological systems.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H26N2O4/c1-12-6-5-7-13(2)21(12)19(22)18-11-15(20-25-18)14-8-9-16(23-3)17(10-14)24-4/h8-10,12-13,18H,5-7,11H2,1-4H3

InChI Key

BCRLEUACEWQWQI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2CC(=NO2)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.